3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid

Descripción

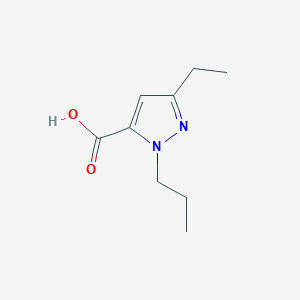

3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based organic compound featuring a carboxylic acid functional group at the 5-position of the heterocyclic ring. The molecule is substituted with an ethyl group at the 3-position and a propyl group at the 1-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable physicochemical properties.

Propiedades

Fórmula molecular |

C9H14N2O2 |

|---|---|

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

5-ethyl-2-propylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-11-8(9(12)13)6-7(4-2)10-11/h6H,3-5H2,1-2H3,(H,12,13) |

Clave InChI |

NKUAKEIORYFUTA-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C(=CC(=N1)CC)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of propargylic alcohols with N,N-diprotected hydrazines, followed by an acid-catalyzed propargylation and base-mediated cyclization . Another approach involves the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable methods such as one-pot multicomponent processes. These methods are advantageous due to their efficiency and ability to produce high yields under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and substituted pyrazoles .

Aplicaciones Científicas De Investigación

3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparación Con Compuestos Similares

Substituent Analysis :

- Steric Effects: The ethyl and propyl groups introduce moderate steric hindrance, which may influence binding interactions in biological targets compared to bulkier derivatives like 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₁₉N₃O₂) .

Functional Group Modifications

Carboxylic Acid vs. Ester/Amide Derivatives :

- Acidity and Reactivity : The carboxylic acid group (pKa ~2–3) enhances hydrogen-bonding capacity and metal coordination, making it suitable for enzyme inhibition. In contrast, ester derivatives (e.g., ethyl ester, CAS 133261-07-1) are less acidic and more lipophilic, often serving as prodrugs to improve bioavailability .

- Biological Activity : Amide derivatives (e.g., CAS 139756-01-7) are metabolically stable and commonly used in drug design to mimic carboxylic acids while resisting enzymatic hydrolysis .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (estimated formula: C₉H₁₄N₂O₂) has a molecular weight of ~182.22 g/mol, lower than analogs with amino-methyl substituents (e.g., 225.29 g/mol for CAS 1223748-32-0), likely improving solubility in polar solvents .

- Thermal Stability : Propyl and ethyl substituents may lower melting points compared to rigid aromatic derivatives, as seen in ethyl 3-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2,4-oxadiazole-5-carboxylate (C₁₃H₁₄F₃N₅O₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.